HIV p17 Gag (77-85)

Antigen Processing Proteasome Immunoproteasome

Immunodominant HLA-A*0201-restricted HIV-1 p17 Gag (77-85) CTL epitope (SL9, SLYNTVATL). Recognized by ~75% of HLA-A2+ chronic HIV patients; CTL response inversely correlates with viral load. Unlike comparator epitopes, SL9 uniquely primes functional CTLs from naïve CD8+ T cells without CD4+ help and resists proteasome inhibition via LMP7-dependent processing. Natural variants (e.g., SLFNTVATL) lose T-cell recognition—sequence identity is critical. Essential for ELISpot, ICS, and tetramer-based immune monitoring in HIV vaccine development and pathogenesis studies. Verified ≥95% HPLC purity; lyophilized TFA salt. Research use only.

Molecular Formula C₄₄H₇₂N₁₀O₁₅
Molecular Weight 981.10
CAS No. 147468-65-3
Cat. No. B612650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV p17 Gag (77-85)
CAS147468-65-3
Molecular FormulaC₄₄H₇₂N₁₀O₁₅
Molecular Weight981.10
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N
InChIInChI=1S/C44H72N10O15/c1-19(2)14-28(48-37(61)27(45)18-55)38(62)49-29(16-25-10-12-26(58)13-11-25)39(63)50-30(17-32(46)59)40(64)54-35(24(9)57)43(67)52-33(21(5)6)41(65)47-22(7)36(60)53-34(23(8)56)42(66)51-31(44(68)69)15-20(3)4/h10-13,19-24,27-31,33-35,55-58H,14-18,45H2,1-9H3,(H2,46,59)(H,47,65)(H,48,61)(H,49,62)(H,50,63)(H,51,66)(H,52,67)(H,53,60)(H,54,64)(H,68,69)/t22-,23+,24+,27-,28-,29-,30-,31-,33-,34-,35-/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV p17 Gag (77-85) Peptide (SLYNTVATL, CAS 147468-65-3): An HLA-A*0201-Restricted Immunodominant CTL Epitope for HIV Research


HIV p17 Gag (77-85), also known as SL9 or SLYNTVATL, is a synthetic 9-amino acid peptide (C44H72N10O15, MW 981.1) corresponding to residues 77-85 of the HIV-1 p17 matrix protein [1]. This peptide is a well-characterized HLA-A*0201-restricted cytotoxic T lymphocyte (CTL) epitope that is recognized by up to 75% of HLA-A*0201-positive adults with chronic HIV-1 infection [2]. Its immunodominance and inverse correlation between the magnitude of the SL9-specific CTL response and viral load establish it as a critical reagent for studying cellular immunity in HIV pathogenesis, vaccine development, and immune monitoring assays [2].

Why Generic Substitution Fails: The Unique Antigen Processing and Functional Profile of HIV p17 Gag (77-85)


Generic substitution of HIV p17 Gag (77-85) with other HLA-A2-restricted HIV epitopes or even its natural variants is scientifically invalid due to profound differences in antigen processing requirements, immunodominance patterns, and functional T-cell priming characteristics [1]. Unlike the RT(476-484) epitope, presentation of SL9 is resistant to proteasome inhibition and uniquely dependent on the immunoproteasome subunit LMP7, demonstrating a distinct processing pathway [1]. Furthermore, SL9 is a 'help-independent' epitope that primes CTLs from naive CD8+ T cells without CD4+ T cell help, a property not shared by comparator epitopes like HIV Gag IV9 or common influenza peptides [2]. Natural variants of the SL9 sequence, such as SLFNTVATL, exhibit diminished or absent T-cell recognition, underscoring that sequence identity is critical for functional activity [3].

Quantitative Evidence Guide: Differentiating HIV p17 Gag (77-85) from Comparators


Evidence #1: Differential Antigen Processing of HIV p17 Gag (77-85) Compared to Other HLA-A2-Restricted HIV Epitopes

HIV p17 Gag (77-85) (SL9) exhibits a unique antigen processing pathway. Its presentation is unaffected by the proteasome inhibitor lactacystin, but is dependent on the immunoproteasome subunit LMP7. In contrast, the presentation of the comparator HIV-1 RT(476-484) epitope is significantly inhibited by lactacystin [1]. This indicates SL9 is generated by a distinct, proteasome-independent proteolytic pathway [1].

Antigen Processing Proteasome Immunoproteasome HLA-A2

Evidence #2: Distinct Immunodominance and Clinical Correlate of HIV p17 Gag (77-85) Compared to Acute-Phase Epitopes

In chronic HIV-1 infection, the SL9 epitope is targeted by 75% of HLA-A*0201-positive adults, and the magnitude of this response shows a strong negative association with viral load [1]. In stark contrast, SL9 responses are not detectable in any of 11 HLA-A*0201-positive subjects during acute infection (P = 2 x 10⁻⁶), while responses to other epitopes are evident in a majority of these same subjects (median of 3 responses per subject) [1]. This pattern of late immunodominance is a unique feature of SL9.

Immunodominance Viral Load Chronic Infection Acute Infection

Evidence #3: Unique 'Help-Independent' Functional Phenotype of HIV p17 Gag (77-85) Compared to Influenza and HIV Epitopes

SL9 exhibits a 'help-independent' phenotype, meaning it can prime CTLs from naive CD8+ T cells using immature dendritic cells without CD4+ T cell help or exogenous IL-2. This is in direct contrast to comparator epitopes: the influenza matrix peptide and the HIV Gag IV9 epitope, which require mature dendritic cells and CD4+ T cell help for priming [1]. Furthermore, SL9-CTLs are uniquely sensitive to paracrine IL-2-induced apoptosis, a feature that may explain their scarcity in acute infection [1].

T-cell Priming Dendritic Cells Help-Independence CTL

Evidence #4: Differential Immunogenicity of HIV p17 Gag (77-85) Natural Variants in ELISpot Assays

The native SL9 sequence (SLYNTVATL) is not equivalent to its naturally occurring variants. In longitudinal studies of HIV-1 infection, the earliest emerging variant, SLFNTVATL (F/Y substitution), elicits a diminished ELISpot response of <100 SFC/10⁶ PBMC. A subsequent variant, SLFNTVATP (L/P), further reduces the response to <50 SFC/10⁶ PBMC, and a third variant, SLFSTVATL (N/S), results in zero ELISpot response [1]. Only the original SL9 sequence (and a late-arising susceptible form) yields a positive, albeit variable, response [1].

Escape Variant ELISpot Immunogenicity Sequence Variation

Evidence #5: Cross-Reactivity of HIV p17 Gag (77-85) with Influenza M1 Epitope Distinguishes It from Non-Cross-Reactive Epitopes

HIV p17 Gag (77-85) (SL9) demonstrates significant cross-reactivity with the HLA-A2-restricted influenza A matrix protein epitope FLU-M1:58-66. In vitro stimulation with either peptide can induce a CTL response that cross-recognizes the other epitope in both HIV-seropositive and seronegative donors [1]. This cross-reactivity is not a universal property of HLA-A2-restricted epitopes and has implications for pre-existing immunity. The molecular basis involves the expansion of identical T-cell clonotypes following stimulation with either peptide [1].

Cross-Reactivity Influenza T-cell Receptor Clonotype

Optimal Applications for HIV p17 Gag (77-85) Peptide in Research and Development


Chronic HIV-1 Immune Monitoring and Correlates of Protection Studies

Due to its immunodominance in 75% of HLA-A*0201-positive adults with chronic infection and the inverse correlation between the magnitude of the SL9-specific CTL response and viral load [1], this peptide is the preferred reagent for ELISpot, ICS, and tetramer assays designed to monitor the functional T-cell response in chronic HIV cohorts. Its use is supported by a wealth of clinical data linking it to viral control [1].

Mechanistic Studies of 'Help-Independent' T-Cell Priming

The unique ability of SL9 to prime functional CTLs from naive CD8+ T cells using immature dendritic cells, without CD4+ T cell help or exogenous IL-2 [2], makes it an essential tool for dissecting the cellular and molecular requirements for help-independent CTL differentiation. This contrasts with most other epitopes, which require CD4+ help, allowing SL9 to serve as a model antigen for this specific pathway [2].

Antigen Processing and Presentation Pathway Analysis

SL9's presentation is resistant to proteasome inhibition by lactacystin but is dependent on the immunoproteasome subunit LMP7 [3]. This distinct processing pathway distinguishes it from proteasome-dependent epitopes like HIV-1 RT(476-484) [3]. Therefore, SL9 is a critical positive control or specific probe for experiments investigating proteasome-independent antigen processing and the role of the immunoproteasome in HIV epitope generation.

Investigating Heterologous Immunity and Cross-Reactive T-Cell Repertoires

The established cross-reactivity between SL9 and the influenza A matrix epitope FLU-M1:58-66 [4] positions this peptide as a key reagent for studying how pre-existing immunity to common pathogens shapes the HIV-specific T-cell response. Studies of T-cell receptor clonotypes and functional avidity can leverage this defined cross-reactive pair to model heterologous immunity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for HIV p17 Gag (77-85)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.